2,3,4-Tri-O-benzoyl-L-fucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

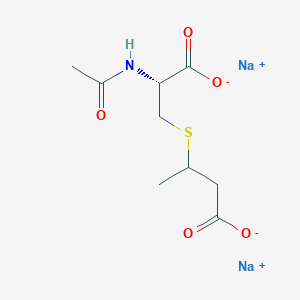

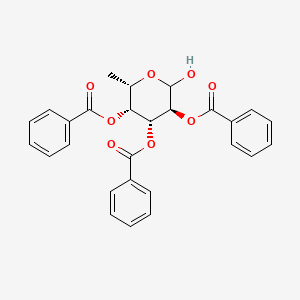

2,3,4-Tri-O-benzoyl-L-fucopyranose is a chemically modified form of L-fucose, a monosaccharide found in many plants and seaweeds. Its modification involves the addition of benzoyl groups to the hydroxyl (-OH) sites on the 2nd, 3rd, and 4th carbon atoms of the fucose molecule. This modification significantly alters its physical and chemical properties, making it an interesting subject for research in carbohydrate chemistry.

Synthesis Analysis

The synthesis of benzoylated saccharides, like 2,3,4-Tri-O-benzoyl-L-fucopyranose, typically involves the selective protection and deprotection of hydroxyl groups, followed by the reaction with benzoyl chloride or similar agents. A study demonstrated the effects of O-benzoylation on saccharides, indicating little effect on bond lengths and angles but significant changes in exocyclic C-O bonds length and side-chain conformation (Turney et al., 2019).

Molecular Structure Analysis

The molecular structure of benzoylated saccharides has been analyzed through crystallography, revealing that O-benzoylation has minimal impact on endocyclic bond lengths but causes elongation in exocyclic C-O bonds involved in benzoylation by 0.02-0.04 Å, depending on the substitution site. The conformation of O-benzoyl side chains is highly conserved, suggesting a stable molecular arrangement (Turney et al., 2019).

Chemical Reactions and Properties

The introduction of benzoyl groups affects the reactivity and stereoselectivity of glycosylation reactions. For instance, the presence of a benzoyl group at O-3 significantly influences the efficiency of α-fucosylation, demonstrating the critical role of protective groups in directing the outcome of synthetic pathways for saccharides (Gerbst et al., 2001).

科学的研究の応用

Synthesis of Glycosyl Derivatives : It's used in the synthesis of di-O-glycosyl derivatives of methyl α-L-rhamnopyranoside, involving stereoselective glycosylation and using 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide as a glycosyl donor (Nifant'ev et al., 1992).

Enzyme Inhibitor Synthesis : It's utilized in synthesizing 4-deoxy and 4-deoxy-4-halogeno derivatives of L-fucose, which are potential enzyme inhibitors. This involves conversion and subsequent reaction steps leading to various hexopyranoside derivatives (Lindhorst & Thiem, 1991).

Synthesis of Fucosyl Derivatives : It plays a critical role in the synthesis of 2-O-α-L-fucopyranosyl-L-fucopyranose, indicating its importance in the development of complex carbohydrate structures (Flowers et al., 1967).

Role in Stereoselective Glycosylation : It is used in glycosylation processes under Helferich conditions, which is significant for stereoselectivity in carbohydrate synthesis, especially for acceptors with axial hydroxyl groups or bulky monosaccharide substituents (Nifant'ev et al., 1993).

Antigenic Determinant Synthesis : It's instrumental in synthesizing complex saccharides like the tetrasaccharide O-α-L-fucopyranosyl-(1 → 2)-[O-α-D-galactopyranosyl-(1 → 3)]-O-β-D-galactopyranosyl-(1 →4)-2-acetamido-2-deoxy-D-glucopyranose, which is a key antigenic determinant of human blood-group B (type 2) (Milat & Sinaÿ, 1981).

Safety And Hazards

When handling 2,3,4-Tri-O-benzoyl-L-fucopyranose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .

特性

IUPAC Name |

[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEZHORWKBBBND-POEZRXMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-benzoyl-L-fucopyranose | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)